molecular formula C6H8N2O2 B1257974 Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 1202067-90-0

Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B1257974
CAS No.: 1202067-90-0
M. Wt: 140.14 g/mol
InChI Key: TXVCGCJYCUKMIM-UHFFFAOYSA-N
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Description

Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is a heterocyclic compound with the molecular formula C6H8N2O2. It is characterized by a bicyclic structure consisting of a pyrrole ring fused with a pyrrolidine ring, forming a unique and stable dione configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione can be synthesized through several methods. One common approach involves the [3+2] cycloaddition reaction of 2H-azirines with maleimides under visible light promotion. This method is efficient, environmentally friendly, and proceeds with good functional group tolerance . Another method involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters, which is a highly chemo- and stereoselective reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties .

Comparison with Similar Compounds

This detailed overview provides a comprehensive understanding of Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-3-1-7-2-4(3)6(10)8-5/h3-4,7H,1-2H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVCGCJYCUKMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A degassed solution of cis-5-(benzyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-(2H,3H)-dione (250 mg, 1.30 mmol) in methanol (50 mL) was treated with Pd/C (25 mg) and a hydrogen balloon was attached. The mixture was stirred for 48 h before filtering through celite and removal of the solvents in vacuo gave the title compound as a brown solid (125 mg, 88%). δH (DMSO-d6) 11.01 (1H, s) 3.12 (4H, d, J 10.4 Hz), 2.75 (2H, m). LCMS RT 0.19 minutes, (ES+) 141 (M+H)+.
Name
cis-5-(benzyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-(2H,3H)-dione
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

A solution 5-benzyl-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, (11.5 g; 49.9 mmol) in ethanol (200 ml) is placed in a 1000 ml autoclave and palladium-on-charcoal (5%; 2 g; 0.9 mmol) is then added. After having purged the reactor with nitrogen, the autoclave is placed under 58 bars of hydrogen at 70° C. for 16 hours. After returning to 20° C., filtration and washing of the catalyst, evaporation is carried out under reduced pressure and the solid obtained is then recrystallized from methanol (100 ml) and drying is carried out under reduced pressure at constant weight. Perhydropyrrolo[3,4-c]pyrrole-1,3-dione, (3.6 g) is isolated, the characteristics of which are as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione
Reactant of Route 2
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione
Reactant of Route 3
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione
Reactant of Route 4
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Reactant of Route 5
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione
Reactant of Route 6
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione

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